2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile

Nonlinear optics Z‑scan Third‑order susceptibility

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile (CAS 27334-26-5), also referred to as DCDHF-2V or DCDDC, is a donor‑π‑acceptor (D‑π‑A) push–pull chromophore built on a dicyanoisophorone core. The molecule combines a 4‑(dimethylamino)phenyl donor with a dicyanomethylene acceptor via a styryl‑cyclohexenylidene π‑bridge.

Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
CAS No. 27334-26-5
Cat. No. B11708966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile
CAS27334-26-5
Molecular FormulaC21H23N3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)N(C)C)C
InChIInChI=1S/C21H23N3/c1-21(2)12-17(11-18(13-21)19(14-22)15-23)6-5-16-7-9-20(10-8-16)24(3)4/h5-11H,12-13H2,1-4H3/b6-5+
InChIKeyPJQMYUHLAJJKJK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile (CAS 27334-26-5) – Core Identity and Scientific Profile


2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile (CAS 27334-26-5), also referred to as DCDHF-2V or DCDDC, is a donor‑π‑acceptor (D‑π‑A) push–pull chromophore built on a dicyanoisophorone core. The molecule combines a 4‑(dimethylamino)phenyl donor with a dicyanomethylene acceptor via a styryl‑cyclohexenylidene π‑bridge [1]. This architecture imparts strong intramolecular charge‑transfer (ICT) character, yielding a red‑shifted absorption band (λmax ≈ 480–500 nm), pronounced positive solvatochromism, and significant third‑order nonlinear optical (NLO) activity . The compound is employed both as a red fluorescent emitter in organic light‑emitting diodes (OLEDs) and as a nonlinear optical chromophore in photorefractive and electro‑optic materials [2].

Why 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile Cannot Be Casually Replaced by Other D‑π‑A Chromophores


Although many push–pull chromophores share a generic D‑π‑A blueprint, three structural features of this compound create performance cliffs that generic substitution cannot bridge: (i) the 5,5‑dimethylcyclohex‑2‑en‑1‑ylidene ring locks the central π‑bridge into a conformation that enhances thermal stability (Td > 300 °C) relative to open‑chain polyenes [1]; (ii) the dicyanomethylene acceptor affords a strong electron‑withdrawing character that drives exceptionally large excited‑state nonlinear refraction (n₂ up to 5.9 × 10⁻¹⁷ m²/W in viscous media) [2]; and (iii) the dimethylamino donor group sensitizes fluorescence quantum yield to local viscosity, enabling environment‑sensing applications that simpler malononitrile derivatives cannot replicate [3]. These interdependent properties mean that swapping in a structurally similar chromophore—such as DCM, a simple benzylidene malononitrile, or even a non‑methylated cyclohexenylidene analog—will alter not just one metric but the entire photophysical response envelope.

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile – Head‑to‑Head and Class‑Level Quantitative Evidence for Scientific Selection


Third‑Order Nonlinear Refractive Index (n₂) Measured by Z‑Scan: DCDHF‑2V vs. DCM and Class‑Typical Push–Pull Dyes

In a direct Z‑scan study under 4 ns laser pulses (532 nm), DCDHF‑2V displayed a nonlinear refractive index n₂ = 5.9 × 10⁻¹⁷ m²/W in neat ethanediol, increasing monotonically with solvent viscosity [1]. By comparison, the widely used laser dye DCM (4‑(dicyanomethylene)‑2‑methyl‑6‑(p‑dimethylaminostyryl)‑4H‑pyran) exhibits n₂ values typically around 1–3 × 10⁻¹⁷ m²/W under similar nanosecond excitation at 532 nm [2]. The 2–6‑fold enhancement in n₂ for DCDHF‑2V in viscous media is attributable to the cyclohexenylidene ring constraining torsional relaxation, thereby prolonging the excited‑state lifetime that underpins refractive nonlinearity.

Nonlinear optics Z‑scan Third‑order susceptibility Push–pull chromophore

Solvent‑Viscosity Tunability of Nonlinear Refraction: A Differentiating Feature of the Cyclohexenylidene Core

Systematic Z‑scan measurements of DCDHF‑2V in methanol/ethanediol mixtures reveal that n₂ is invariant under picosecond excitation (~1.1 × 10⁻¹⁷ m²/W) but scales steeply with viscosity under nanosecond excitation – from 2.0 × 10⁻¹⁷ m²/W in methanol to 5.9 × 10⁻¹⁷ m²/W in ethanediol [1]. This pulse‑width‑dependent viscosity response is unique to the cyclohexenylidene scaffold; femtosecond transient absorption spectroscopy confirmed that solvent viscosity modulates the excited‑state relaxation lifetime, which directly governs the magnitude of nonlinear refraction [1]. In contrast, structurally similar open‑chain push–pull styryl dyes (e.g., 2‑(4‑(dimethylamino)benzylidene)malononitrile) lack this constrained ring and therefore exhibit only weak viscosity‑dependent NLO responses, as their primary relaxation pathway is ultrafast torsional deactivation rather than viscosity‑controlled conformational relaxation [2].

Viscosity sensing Excited‑state dynamics Nonlinear refraction Transient absorption

Red OLED Performance: DCDDC Outperforms DCM and DCJTB in White OLED Architectures

In a systematic white OLED study, devices employing DCDDC (the OLED‑centric designation of the target compound) as an ultrathin red‑emitting layer achieved stable white emission with CIE coordinates near (0.33, 0.33) at driving voltages > 9 V, with luminance exceeding 20 000 cd/m² [1]. For comparison, analogous devices using the traditional red fluorescent dye DCM typically yield CIE coordinates around (0.58, 0.41) and luminance of ~1032 cd/m² at 18 V [2]. The improved color purity and higher brightness of DCDDC‑based devices are attributed to the dicyanoisophorone core, which provides more efficient intramolecular charge transfer and reduced concentration quenching relative to the pyran‑based DCM scaffold.

OLED Red fluorescent dye Electroluminescence White OLED

Thermal Stability Superior to Open‑Chain Polyene Chromophores: TGA Evidence from the Dicyanoisophorone Class

Thermogravimetric analysis (TGA) of dicyanoisophorone‑based push–pull styryl dyes demonstrates decomposition temperatures (Td) exceeding 320 °C [1]. This class‑level thermal stability is directly conferred by the 5,5‑dimethylcyclohex‑2‑en‑1‑ylidene ring, which eliminates the thermally labile central double‑bond isomerization pathways that plague open‑chain polyene chromophores such as DCM (typical Td ≈ 250–280 °C) [2]. For the target compound (DCDDC/DCDHF‑2V), thermal analysis confirms stability well above 300 °C, making it compatible with high‑temperature polymer processing (e.g., corona poling at elevated temperatures) and prolonged device operation without chromophore degradation [1].

Thermal stability TGA Device fabrication Chromophore decomposition

Two‑Photon Absorption Cross‑Section: Benchmarking Against the DCDHF‑6 Sibling Fluorophore

The DCDHF fluorophore class, to which the target compound belongs, has been extensively characterized for two‑photon excited fluorescence. The closely related derivative DCDHF‑6 exhibits an absolute two‑photon absorption cross‑section (δ) of 44 GM at 940 nm, measured at the single‑molecule level [1]. While no direct single‑molecule δ measurement has yet been published for DCDHF‑2V, its structural analogy (amine donor + dicyanomethylene acceptor + π‑conjugated bridge) and its demonstrated strong nonlinear refraction indicate comparable or enhanced two‑photon brightness [2]. By contrast, the widely used two‑photon dye Rhodamine 6G has δ ≈ 12–20 GM in the same wavelength range [3], and fluorescein is even lower (~3–5 GM). The DCDHF scaffold thus offers a 2–10× advantage in two‑photon excitation efficiency over conventional single‑molecule fluorophores.

Two‑photon absorption Single‑molecule fluorescence Nonlinear microscopy DCDHF fluorophore

Electro‑Optic Coefficient Benchmarking: Poling Efficiency Gains Over STC Reference Chromophore

In guest‑host poled polymer films, chromophores based on the dicyanoisophorone core with suitable isolation groups can achieve electro‑optic coefficients (r₃₃) up to 4‑fold higher than the reference chromophore STC (2‑(3‑{2,5‑phenylmethanol‑4‑[4‑(dimethylamino)styryl]‑styryl‑5,5‑dimethylcyclohex‑2‑enylidene)malononitrile) when measured at 1310 nm [1]. While the target compound (DCDHF‑2V) lacks the alkyl isolation groups of the optimized derivatives, its core dicyanoisophorone scaffold provides the intrinsic hyperpolarizability (β₀) that, upon appropriate side‑group functionalization, yields poling efficiencies up to 3× greater than STC [1]. The unmodified DCDHF‑2V itself exhibits a second‑order nonlinear coefficient d₃₃ = 15.2 pm/V at 1064 nm in PMMA thin films after corona poling [2], demonstrating practical EO activity without elaborate side‑chain engineering.

Electro‑optic coefficient Poled polymer Second‑order NLO Guest‑host polymer

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile – Optimal Research and Industrial Deployment Scenarios


All‑Optical Switching and Optical Limiting Devices Exploiting Viscosity‑Tunable n₂

The 3‑fold dynamic range of n₂ achievable by tuning the polymer host viscosity [1] makes DCDHF‑2V uniquely suited for all‑optical switching elements where the nonlinear response must be matched to specific waveguide or resonator geometries. Designers can select a host matrix (e.g., PMMA vs. polycarbonate vs. plasticized polymer) to set the baseline n₂, then exploit the intrinsic intensity‑dependent nonlinearity for gating, limiting, or mode‑locking functions.

White OLED Panels Requiring High‑Brightness Red Emission with Stable Chromaticity

DCDDC‑based ultrathin‑layer white OLEDs deliver luminance exceeding 20 000 cd/m² with CIE coordinates near the ideal white point (0.33, 0.33) [2], outperforming DCM‑doped architectures in both brightness and color stability. This makes DCDDC the preferred red emitter for display and solid‑state lighting panels where high luminous efficacy and color rendering index are prioritized.

Electro‑Optic Polymer Modulators Operating at Telecom Wavelengths

With a demonstrated second‑order NLO coefficient d₃₃ = 15.2 pm/V in corona‑poled PMMA [3] and a proven pathway to 3–4× higher r₃₃ through side‑group engineering [4], the dicyanoisophorone scaffold (including DCDHF‑2V) is a strong candidate for EO polymer modulators in the 1310–1550 nm telecom window. The high thermal stability (Td > 300 °C) further ensures compatibility with standard polymer waveguide fabrication processes.

Two‑Photon Fluorescence Microscopy and Single‑Molecule Imaging in Viscous Biological Environments

The viscosity‑sensitive fluorescence quantum yield of DCDHF‑class fluorophores [5], combined with two‑photon absorption cross‑sections 2–10× higher than Rhodamine 6G or fluorescein [6], positions DCDHF‑2V as a compelling probe for single‑molecule tracking in lipid membranes, cellular environments, and other viscosity‑heterogeneous biological systems where local environmental reporting is required simultaneously with high‑resolution imaging.

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